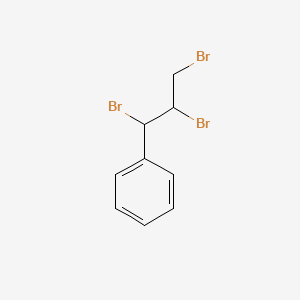

(1,2,3-Tribromopropyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

56762-23-3 |

|---|---|

Molecular Formula |

C9H9Br3 |

Molecular Weight |

356.88 g/mol |

IUPAC Name |

1,2,3-tribromopropylbenzene |

InChI |

InChI=1S/C9H9Br3/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |

InChI Key |

WTSKOLDTABPEPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(CBr)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for 1,2,3 Tribromopropyl Benzene

Chemical Reactivity and Transformations of 1,2,3 Tribromopropyl Benzene

Nucleophilic Substitution Reactions of Bromine Atoms

Nucleophilic substitution is a fundamental reaction class for alkyl halides. khanacademy.orgyoutube.com In (1,2,3-Tribromopropyl)benzene, the outcome of such reactions is dictated by the nature of the carbon atom bonded to the bromine, the strength of the nucleophile, and the reaction conditions. The reaction can proceed through two primary mechanisms: the bimolecular SN2 mechanism, which involves a backside attack by the nucleophile in a single concerted step, and the unimolecular SN1 mechanism, which proceeds through a carbocation intermediate. lecturio.com

The three bromine atoms on the propyl chain exhibit distinct reactivities.

C1-Br (Benzylic, Secondary): This position is highly reactive. It can undergo SN1 reactions due to the formation of a resonance-stabilized benzylic carbocation. allen.inquora.com It is also susceptible to SN2 reactions, though sterically more hindered than a primary position.

C2-Br (Secondary): This is generally the least reactive site for substitution. It is sterically hindered for SN2 reactions and does not form a carbocation as stable as the benzylic position for SN1 reactions.

C3-Br (Primary): This position is the most sterically accessible and is highly susceptible to SN2 reactions, especially with strong nucleophiles. masterorganicchemistry.com

| Position | Carbon Type | Favored Mechanism(s) | Relative Reactivity Factors |

|---|---|---|---|

| C1-Br | Benzylic, Secondary | SN1, SN2 | High: Resonance stabilization of carbocation (SN1); Activated C-Br bond (SN2). |

| C2-Br | Secondary | SN1, SN2 (Slow) | Low: Steric hindrance for SN2; Less stable carbocation than benzylic for SN1. |

| C3-Br | Primary | SN2 | High: Low steric hindrance. |

The Williamson ether synthesis is a classic and versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide. wikipedia.org When (1,2,3-Tribromopropyl)benzene is treated with an alkoxide, such as sodium ethoxide (NaOEt), substitution is expected to occur preferentially at the least sterically hindered primary C3 position to form an ether. Substitution at the secondary C2 position is less favorable and may require more forcing conditions, with a competing elimination reaction becoming more significant. masterorganicchemistry.com The benzylic C1 position can also react, but the strong basicity of the alkoxide can promote elimination, especially at higher temperatures. chemistrytalk.org

The reaction of alkyl halides with ammonia (B1221849) or primary amines is a common method for synthesizing amines. However, this direct alkylation often leads to a mixture of primary, secondary, and tertiary amines, as the product amine can act as a nucleophile and react further with the starting alkyl halide. masterorganicchemistry.com To achieve selective synthesis of primary amines, the Gabriel synthesis is a more controlled method. wikipedia.org This process involves the reaction of an alkyl halide with potassium phthalimide (B116566), followed by hydrolysis or hydrazinolysis. chemistrysteps.com For (1,2,3-Tribromopropyl)benzene, the Gabriel synthesis would be most effective at the primary C3 position to selectively form a primary amine, avoiding over-alkylation.

| Reaction | Nucleophile | Preferential Site of Attack | Typical Product | Key Considerations |

|---|---|---|---|---|

| Williamson Ether Synthesis | Alkoxide (e.g., RO⁻) | C3 (Primary) | Ether (R-O-CH₂(CHBr)(CHBr)Ph) | SN2 mechanism favored at primary carbon. Elimination is a major side reaction at C1 and C2. chemistrytalk.org |

| Amine Synthesis (Direct) | Ammonia (NH₃) | C3 (Primary) | Mixture of amines | Over-alkylation is a significant issue. |

| Gabriel Synthesis | Potassium Phthalimide | C3 (Primary) | Primary Amine (H₂N-CH₂(CHBr)(CHBr)Ph) | Provides a controlled route to the primary amine, avoiding polyalkylation. chemistrysteps.com |

The (1,2,3-Tribromopropyl)benzene molecule contains two stereogenic centers at C1 and C2, making it a chiral molecule. The stereochemical outcome of a nucleophilic substitution reaction depends on the mechanism.

SN2 Mechanism: This mechanism proceeds with a backside attack, leading to an inversion of the configuration at the reacting stereocenter. lecturio.comlibretexts.org If a nucleophile attacks the C1 or C2 position via an SN2 pathway, the stereochemistry at that carbon will be inverted.

SN1 Mechanism: This mechanism involves the formation of a planar carbocation intermediate. The nucleophile can then attack from either face of the plane, leading to a mixture of both retention and inversion of configuration. youtube.com If the reaction occurs at the benzylic C1 position via an SN1 pathway, a racemic mixture (a 50:50 mixture of enantiomers) at that center is expected. youtube.com

The presence of multiple electronegative bromine atoms on adjacent (vicinal) carbons significantly influences the reactivity of the molecule. The primary electronic effect is the electron-withdrawing inductive effect of the halogens. nih.gov This effect polarizes the C-Br bonds, making the carbon atoms electrophilic and susceptible to nucleophilic attack. youtube.com However, the inductive effect of one bromine atom can also influence the reactivity of an adjacent C-Br bond. For instance, the electron-withdrawing nature of the bromine at C2 will slightly decrease the electron density around C1 and C3, potentially affecting the rates of substitution at those positions.

Alkyl Bromide Reactivity on the Propyl Chain

Elimination Reactions to Form Unsaturated Derivatives

When treated with a base, (1,2,3-Tribromopropyl)benzene can undergo elimination reactions (dehydrobromination) to form alkenes and dienes. The regioselectivity of these reactions, meaning which constitutional isomer is the major product, is often predicted by Zaitsev's rule. libretexts.org This rule states that the more substituted (and therefore more stable) alkene is typically the major product. chadsprep.comchemistrysteps.com

Given the structure, several elimination products are possible:

Elimination of HBr from C1 and C2: This would lead to the formation of a double bond between C1 and C2, resulting in a conjugated system with the benzene (B151609) ring (a styrenyl derivative), which is a highly stable product.

Elimination of HBr from C2 and C3: This would form a double bond between C2 and C3.

Double Elimination: Under strong basic conditions, two molecules of HBr could be eliminated to form a diene.

The E2 (bimolecular elimination) mechanism is favored by strong, bulky bases and requires an anti-periplanar arrangement of the hydrogen and the leaving group. The E1 (unimolecular elimination) mechanism proceeds through a carbocation and is competitive with SN1 reactions, particularly at the benzylic C1 position.

| Reacting Carbons | Possible Product | Stability (Predicted by Zaitsev's Rule) |

|---|---|---|

| C1-C2 | (1,2-Dibromoprop-1-en-1-yl)benzene | High (Conjugated with phenyl ring) |

| C2-C3 | (2,3-Dibromoprop-1-en-1-yl)benzene | Moderate |

Dehydrobromination Reactions

Dehydrobromination is a primary reaction pathway for (1,2,3-tribromopropyl)benzene, involving the elimination of hydrogen bromide (HBr) to form unsaturated products. This type of reaction is a subset of elimination reactions, which can proceed through different mechanisms, such as E1 or E2, depending on the reaction conditions. lumenlearning.comyoutube.com The E2 mechanism, which is bimolecular, is typically favored by the use of strong, sterically hindered bases and occurs in a single, concerted step. libretexts.orglibretexts.org The rate of an E2 reaction is dependent on the concentration of both the alkyl halide and the base. libretexts.org For a successful E2 elimination, a key stereochemical requirement is an anti-periplanar arrangement between the proton being removed and the leaving group (the bromide ion). libretexts.orgmsu.edu

The presence of multiple bromine atoms on the propyl chain allows for successive dehydrobromination steps, leading to a variety of potential products, including dienes and alkynes. The specific product distribution is highly dependent on the reaction conditions, such as the strength and stoichiometry of the base, the solvent, and the temperature. Strong bases are generally required to facilitate the removal of protons from the carbon atoms adjacent to the carbon-bearing bromine atoms. libretexts.org

Formation of Phenylpropene Derivatives

The dehydrobromination of (1,2,3-tribromopropyl)benzene directly leads to the formation of various phenylpropene derivatives. The initial loss of one molecule of HBr can result in several isomeric brominated phenylpropenes. Subsequent elimination of a second or even a third molecule of HBr can yield phenylpropadienes or phenylpropyne.

The regioselectivity of these elimination reactions is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. lumenlearning.com However, the use of a sterically bulky base can favor the formation of the less substituted alkene, known as the Hofmann product. The complex nature of (1,2,3-tribromopropyl)benzene, with bromine atoms on adjacent carbons, complicates predictions, as the stability of the resulting conjugated systems also plays a significant role in determining the final product mixture.

Table 1: Potential Products from Dehydrobromination of (1,2,3-Tribromopropyl)benzene

| Reactant | Reagents/Conditions | Potential Product(s) | Reaction Type |

| (1,2,3-Tribromopropyl)benzene | Strong Base (e.g., KOH, NaNH₂) | Brominated Phenylpropenes | Dehydrobromination (E2) |

| (1,2,3-Tribromopropyl)benzene | Strong Base (excess) | Phenylpropadienes, Phenylpropyne | Multiple Dehydrobrominations |

This table represents theoretically plausible outcomes based on general elimination reaction principles.

Metal-Mediated Cross-Coupling Reactions

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for forming carbon-carbon bonds. nobelprize.orglibretexts.org Reactions like the Heck, Suzuki, and Stille couplings have revolutionized the synthesis of complex organic molecules. nobelprize.org These reactions typically involve the coupling of an organohalide or triflate with another organometallic reagent or an alkene. wikipedia.orgharvard.edu

The general catalytic cycle for many of these reactions, such as the Suzuki and Negishi reactions, involves three key steps: nobelprize.orglibretexts.orgyoutube.com

Oxidative Addition : The palladium(0) catalyst reacts with the organohalide (R-X), inserting itself into the carbon-halogen bond to form a palladium(II) complex. wikipedia.orgwikipedia.org

Transmetalation : A second organic group is transferred to the palladium center from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction). nobelprize.org

Reductive Elimination : The two organic groups on the palladium(II) complex couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. youtube.comnih.gov

In the context of (1,2,3-tribromopropyl)benzene, the C(sp³)-Br bonds of the propyl chain are generally less reactive in standard palladium cross-coupling reactions compared to C(sp²)-Br bonds (like those on an aromatic ring). However, specialized conditions and ligand systems have been developed to facilitate the coupling of alkyl halides. The Heck reaction, for instance, couples an organohalide with an alkene. wikipedia.orgorganic-chemistry.org While typically applied to aryl and vinyl halides, variations for alkyl halides exist, although β-hydride elimination can be a competing pathway. jk-sci.com The Suzuki reaction, which couples an organohalide with an organoboron compound, is a powerful method for creating biaryl compounds, styrenes, and conjugated olefins. harvard.eduwikipedia.orgyoutube.com

Table 2: Overview of Key Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Typical Product | Key Features |

| Suzuki Reaction | Organohalide + Organoboron Compound | Biaryls, Styrenes, Polyolefins | Mild conditions, high functional group tolerance. youtube.comnih.gov |

| Heck Reaction | Organohalide + Alkene | Substituted Alkene | Forms C-C bonds by substituting a hydrogen on the alkene. wikipedia.orgorganic-chemistry.org |

| Stille Reaction | Organohalide + Organotin Compound | Various C-C coupled products | Broad scope, but toxicity of tin reagents is a drawback. libretexts.org |

| Negishi Reaction | Organohalide + Organozinc Compound | Various C-C coupled products | High reactivity and functional group tolerance. nobelprize.org |

Other Transition Metal Catalysis for Functionalization

Beyond palladium, other transition metals like nickel, copper, and iron are effective catalysts for cross-coupling and functionalization reactions. nih.govrsc.org These metals can offer different reactivity profiles, sometimes at a lower cost than palladium. Transition metal-catalyzed C-H functionalization has become a powerful strategy for modifying organic molecules by directly converting C-H bonds into C-C or C-heteroatom bonds, often with the help of a directing group. nih.govmdpi.com

For alkyl halides such as (1,2,3-tribromopropyl)benzene, nickel and iron catalysts are particularly relevant for cross-coupling reactions. They can effectively catalyze the coupling of alkyl halides with Grignard reagents (Kumada coupling) or other organometallic partners. These methods provide alternative pathways to form new carbon-carbon bonds at the propyl chain, complementing the capabilities of palladium-based systems.

Reactions of the Benzene Ring in (1,2,3-Tribromopropyl)benzene

Electrophilic Aromatic Substitution with a Tribromopropyl Substituent

Electrophilic aromatic substitution (EAS) is the hallmark reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edubyjus.com The mechanism typically proceeds in two steps: attack of the electron-rich benzene ring on the electrophile to form a resonance-stabilized carbocation (the arenium ion), followed by the removal of a proton to restore aromaticity. msu.edubyjus.comlibretexts.org

The substituent already present on the benzene ring profoundly influences both the rate of the reaction and the position of the incoming electrophile. studymind.co.uk Substituents are classified as either activating or deactivating, and as either ortho, para-directing or meta-directing. libretexts.orglibretexts.org

Activating groups donate electron density to the ring, making it more nucleophilic and increasing the rate of reaction compared to benzene. These are typically ortho, para-directors. studymind.co.uk

Deactivating groups withdraw electron density from the ring, making it less nucleophilic and slowing the reaction rate. masterorganicchemistry.com Most deactivating groups are meta-directors. Halogens are an exception, being deactivating yet ortho, para-directing. libretexts.orglibretexts.org

The (1,2,3-tribromopropyl) group is expected to be a deactivating substituent. While the alkyl chain is connected to the ring via a C(sp³)-C(sp²) bond, which would normally suggest weak activation through hyperconjugation and induction, the presence of three highly electronegative bromine atoms creates a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the benzene ring, reducing its nucleophilicity and making it less reactive towards electrophiles than benzene itself.

Due to this deactivation, the (1,2,3-tribromopropyl) group acts as a meta-director . The electron-withdrawing nature of the substituent destabilizes the carbocation intermediates formed during electrophilic attack. This destabilization is most pronounced when the positive charge is located on the carbon atom directly attached to the substituent (the ipso-carbon), which occurs in the resonance structures for ortho and para attack. The intermediate for meta attack avoids this particularly unfavorable resonance structure, making it the least destabilized and therefore the favored pathway. msu.edu

Table 3: Predicted Outcome of Electrophilic Aromatic Substitution on (1,2,3-Tribromopropyl)benzene

| Reaction Type | Reagents | Electrophile | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-(1,2,3-Tribromopropyl)-3-nitrobenzene |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 1-Bromo-3-(1,2,3-tribromopropyl)benzene |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 3-(1,2,3-Tribromopropyl)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Generally unsuccessful due to deactivated ring |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Generally unsuccessful due to deactivated ring |

Note: Friedel-Crafts reactions typically fail with strongly deactivated aromatic rings. msu.edu

Directing Effects of the Tribromopropyl Group

The position at which an incoming electrophile will attack a substituted benzene ring is known as the directing effect of the substituent. fiveable.me Substituents influence the orientation of electrophilic substitution to either the ortho and para positions, or to the meta position. wikipedia.org This is determined by how the substituent affects the stability of the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. msu.edubyjus.com

The (1,2,3-tribromopropyl) group is an alkyl group, and alkyl groups are traditionally considered ortho-, para-directors. libretexts.org This directing effect stems from their ability to stabilize the arenium ion intermediate through an electron-donating inductive effect and hyperconjugation. When electrophilic attack occurs at the ortho or para positions, a resonance structure of the arenium ion places the positive charge on the carbon atom directly attached to the alkyl group. This allows the alkyl group to exert its stabilizing influence most effectively.

However, in the case of the (1,2,3-tribromopropyl) group, the presence of three highly electronegative bromine atoms on the propyl chain introduces a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the propyl chain to the benzene ring. Despite this strong deactivation (discussed in the next section), the group is still expected to direct incoming electrophiles to the ortho and para positions. This is because the inductive withdrawal deactivates all positions on the ring, but the deactivation is felt most strongly at the meta position. The ortho and para positions, while deactivated, are less destabilized than the meta position during the formation of the arenium ion intermediate. Therefore, the pathway leading to ortho and para products has a lower activation energy compared to the pathway for the meta product. libretexts.org

Influence on Reactivity

Substituents on a benzene ring can either increase (activate) or decrease (deactivate) its rate of reaction in electrophilic aromatic substitution compared to unsubstituted benzene. wikipedia.orgstudymind.co.uk This is governed by the substituent's ability to donate or withdraw electron density from the ring. Electron-donating groups activate the ring by making it more nucleophilic, while electron-withdrawing groups deactivate it. msu.eduma.edu

The (1,2,3-tribromopropyl) group is a deactivating group. While a simple propyl group would be weakly activating, the three bromine atoms exert a strong electron-withdrawing inductive effect. This effect significantly reduces the electron density of the benzene ring, making it less attractive to incoming electrophiles. ma.edu Consequently, (1,2,3-Tribromopropyl)benzene will undergo electrophilic substitution reactions, such as nitration or halogenation, much more slowly than benzene itself. libretexts.org Harsher reaction conditions are typically required to achieve substitution on strongly deactivated rings. uomustansiriyah.edu.iq

| Electronic Effect | Influence on Benzene Ring | Overall Effect on Reactivity | Predicted Directing Effect |

|---|---|---|---|

| Inductive Effect (-I) | Strongly electron-withdrawing due to three electronegative bromine atoms. | Deactivating | Ortho, Para-Directing |

| Hyperconjugation (Alkyl Group) | Weakly electron-donating. | Activating (overwhelmed by inductive effect) |

Ring Reduction Strategies (e.g., Catalytic Hydrogenation)

Reducing the aromatic ring of a substituted benzene provides a route to saturated cyclic compounds. A primary method for this transformation is catalytic hydrogenation. youtube.com

Catalytic hydrogenation of benzene and its derivatives involves the addition of hydrogen across the double bonds of the aromatic ring to form a cyclohexane (B81311) ring. This reaction is thermodynamically favorable but possesses a high activation energy due to the stability of the aromatic system. youtube.com Consequently, it requires forcing conditions, such as high pressures of hydrogen gas, elevated temperatures, and the use of active metal catalysts. youtube.comrsc.org Common catalysts for this process include platinum (Pt), palladium (Pd), and nickel (Ni). youtube.com

For (1,2,3-Tribromopropyl)benzene, the goal of ring reduction would be to synthesize (1,2,3-Tribromopropyl)cyclohexane. The reaction would proceed as follows:

C₆H₅CH(Br)CH(Br)CH₂Br + 3 H₂ → C₆H₁₁CH(Br)CH(Br)CH₂Br

However, a significant challenge in the catalytic hydrogenation of this specific molecule is the potential for a competing reaction known as hydrogenolysis. The carbon-bromine (C-Br) bonds in the side chain are also susceptible to cleavage under typical hydrogenation conditions. Hydrogenolysis would replace the bromine atoms with hydrogen atoms, leading to the formation of propylcyclohexane (B167486) or partially debrominated products.

Achieving chemoselective hydrogenation of the aromatic ring without affecting the C-Br bonds is difficult. The conditions required to overcome the aromatic stability of the benzene ring are often harsh enough to cause the reductive cleavage of the weaker carbon-halogen bonds. nih.gov Therefore, the catalytic hydrogenation of (1,2,3-Tribromopropyl)benzene is likely to yield a mixture of products, making the selective synthesis of (1,2,3-Tribromopropyl)cyclohexane a considerable synthetic challenge.

| Reaction Pathway | Product | Description |

|---|---|---|

| Ring Hydrogenation Only | (1,2,3-Tribromopropyl)cyclohexane | Desired product; requires high chemoselectivity. |

| Hydrogenolysis of C-Br Bonds Only | Propylbenzene (B89791) | Aromatic ring remains intact. |

| Ring Hydrogenation and Complete Hydrogenolysis | Propylcyclohexane | Both the ring and the C-Br bonds are reduced. |

| Ring Hydrogenation and Partial Hydrogenolysis | Partially debrominated propylcyclohexane derivatives | A mixture of products with one or two bromine atoms remaining. |

Spectroscopic and Advanced Analytical Characterization of 1,2,3 Tribromopropyl Benzene

Chromatographic Separation and Purity Assessment

Chromatography is fundamental to isolating (1,2,3-Tribromopropyl)benzene from reaction mixtures or complex samples and for determining its purity. Both gas and liquid chromatography offer distinct advantages for its analysis.

Gas chromatography is a highly effective technique for the analysis of semi-volatile compounds like (1,2,3-Tribromopropyl)benzene. The selection of the column, injector conditions, and detector is critical for achieving optimal separation and sensitivity.

Typically, a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., TR-5MS or VF-5ms), is employed for the separation of brominated compounds. The non-polar nature of this phase allows for separation based primarily on boiling point and molecular weight. For robust and reproducible results, specific instrumental parameters are optimized. An inert flow path is often recommended to ensure the integrity of the sample during analysis.

Coupling GC with a mass spectrometer (GC/MS) is the most powerful approach, providing both separation and structural confirmation. Selective Ion Monitoring (SIM) mode can be used to enhance sensitivity for trace-level analysis by focusing on specific ions characteristic of the target analyte.

Table 1: Example Gas Chromatography (GC-MS) Parameters for (1,2,3-Tribromopropyl)benzene Analysis This is a representative method based on common practices for similar analytes.

| Parameter | Condition | Purpose |

|---|---|---|

| GC System | Agilent 7890B or similar | Provides a stable platform for separation. |

| Injector | Split/Splitless | Allows for both high concentration and trace-level analysis. |

| Injector Temp. | 280 °C | Ensures rapid volatilization of the analyte without degradation. |

| Injection Mode | Splitless (1 µL) | Maximizes transfer of the analyte to the column for high sensitivity. |

| Carrier Gas | Helium | Inert gas that provides good chromatographic efficiency. |

| Flow Rate | 1.0 - 1.3 mL/min | Optimal flow for balancing separation speed and resolution. |

| Column | J&W VF-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | A robust, low-bleed column suitable for separating brominated compounds. |

| Oven Program | Initial: 120°C (hold 2 min) | Allows for focusing of analytes at the head of the column. |

| Ramp 1: 15°C/min to 230°C | Separates compounds with lower boiling points. | |

| Ramp 2: 10°C/min to 320°C (hold 5 min) | Elutes higher boiling point compounds like (1,2,3-Tribromopropyl)benzene. | |

| MS Detector | Mass Spectrometer (e.g., Agilent 7000D Triple Quadrupole) | Provides mass information for identification and confirmation. |

| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible method for generating characteristic mass spectra. |

| Acquisition Mode | Full Scan (m/z 50-500) and/or SIM | Full scan for identification; SIM for enhanced sensitivity in quantification. |

High-Performance Liquid Chromatography (HPLC) serves as a complementary technique to GC, particularly for assessing purity by detecting non-volatile or thermally sensitive impurities that would not be amenable to GC analysis. Reversed-phase HPLC is the most common mode used for compounds of moderate polarity like (1,2,3-Tribromopropyl)benzene.

Separation is typically achieved on a non-polar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), with a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a Diode-Array Detector (DAD) or a standard UV detector, set to a wavelength where the benzene (B151609) ring exhibits strong absorbance (around 254-265 nm).

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for Purity Assessment This is a representative method based on common practices for similar analytes.

| Parameter | Condition | Purpose |

|---|---|---|

| HPLC System | Waters Alliance or similar | Integrated system for reproducible solvent delivery and sample injection. |

| Column | Zorbax SB-C8 or Kromasil C18 (4.6 x 150 mm, 5 µm) | Standard reversed-phase columns providing good resolution for aromatic compounds. |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) | Provides consistent elution and separation based on hydrophobicity. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Column Temp. | 30 °C | Maintains stable retention times and improves peak shape. |

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |

| Detector | UV/Diode-Array Detector (DAD) | Allows for spectral analysis and quantification at the optimal wavelength. |

| Wavelength | 254 nm | A common wavelength for detecting the benzene chromophore. |

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is indispensable for the structural elucidation of (1,2,3-Tribromopropyl)benzene, providing information on its molecular weight and fragmentation patterns.

When subjected to Electron Ionization (EI) at 70 eV, (1,2,3-Tribromopropyl)benzene will produce a characteristic mass spectrum. A key feature is the molecular ion cluster ([M]˙⁺), which will be readily identifiable due to the distinct isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, a molecule containing three bromine atoms will exhibit a cluster of peaks at M, M+2, M+4, and M+6 with a relative intensity ratio of approximately 1:3:3:1.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for such a molecule include the loss of a bromine radical (Br˙), elimination of hydrogen bromide (HBr), and cleavage of the C-C bonds in the propyl chain. The formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a common feature for compounds containing a benzyl (B1604629) group.

Table 3: Predicted Key Ions in the EI Mass Spectrum of (1,2,3-Tribromopropyl)benzene

| m/z (for ⁷⁹Br) | Proposed Ion | Formula | Significance |

|---|---|---|---|

| 356 | [M]˙⁺ | [C₉H₉⁷⁹Br₃]˙⁺ | Molecular ion (base of the isotopic cluster). |

| 277 | [M-Br]⁺ | [C₉H₉Br₂]⁺ | Loss of a bromine radical. |

| 198 | [M-Br-HBr]⁺ | [C₉H₈Br]⁺ | Subsequent loss of HBr. |

| 117 | [C₉H₉]⁺ | [C₉H₉]⁺ | Loss of all three bromine atoms. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl moiety. |

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which provides an unambiguous confirmation of the elemental composition. By measuring the mass-to-charge ratio to several decimal places, it is possible to distinguish between molecules that have the same nominal mass but different elemental formulas.

For (1,2,3-Tribromopropyl)benzene (C₉H₉Br₃), the theoretical exact mass of the monoisotopic molecular ion ([C₉H₉⁷⁹Br₃]˙⁺) is 355.82339 Da. An experimental HRMS measurement that matches this theoretical value within a narrow tolerance (typically <5 ppm) provides very strong evidence for the assigned molecular formula.

Table 4: HRMS Data for (1,2,3-Tribromopropyl)benzene

| Molecular Formula | Ion | Theoretical Exact Mass (Da) |

|---|

| C₉H₉Br₃ | [M]˙⁺ | 355.82339 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR spectra would provide definitive structural proof for (1,2,3-Tribromopropyl)benzene. While specific experimental data is not publicly available, a predicted spectrum can be described based on established chemical shift principles and data from analogous structures.

The ¹H NMR spectrum is expected to show two main regions. The aromatic region would likely display a complex multiplet between δ 7.2-7.5 ppm, integrating to 5 protons, corresponding to the monosubstituted phenyl ring. The aliphatic region would be more complex due to the three adjacent chiral centers, leading to diastereotopic protons and complex spin-spin coupling. The protons on the propyl chain (-CH(Br)-CH(Br)-CH₂(Br)) would appear as a series of multiplets between approximately δ 3.9 and δ 5.5 ppm.

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The phenyl carbons would resonate in the typical aromatic region (δ 125-140 ppm). The three carbons of the propyl chain, being directly attached to electronegative bromine atoms, would appear further downfield in the aliphatic region (likely δ 40-70 ppm).

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (1,2,3-Tribromopropyl)benzene These are estimated values based on analogous structures and substituent effects. Solvent: CDCl₃.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Predicted Shift (ppm) | Assignment | Predicted Shift (ppm) | Assignment |

| ~ 7.2 - 7.5 (m, 5H) | Phenyl Protons (C₆H₅) | ~ 138 | Quaternary Phenyl C (C-1') |

| ~ 5.0 - 5.5 (m, 1H) | Propyl C-1 Proton | ~ 127 - 130 | Phenyl CH Carbons |

| ~ 4.3 - 4.8 (m, 1H) | Propyl C-2 Proton | ~ 65 | Propyl C-1 Carbon |

| ~ 3.9 - 4.3 (m, 2H) | Propyl C-3 Protons | ~ 55 | Propyl C-2 Carbon |

| | | ~ 40 | Propyl C-3 Carbon |

¹H NMR for Proton Environment Analysis

Experimental ¹H NMR (Proton Nuclear Magnetic Resonance) data for (1,2,3-Tribromopropyl)benzene, including chemical shifts, coupling constants, and signal multiplicities, is not available in surveyed scientific literature and databases. A theoretical analysis would predict a complex spectrum. The aromatic protons on the phenyl ring would likely appear as a multiplet in the range of 7.2-7.5 ppm. The three protons on the propyl chain, being in distinct chemical environments due to the adjacent bromine atoms and the chiral centers created, would each produce a unique signal. These signals would be expected in the downfield region (likely between 3.5 and 5.5 ppm) and would exhibit complex splitting patterns due to geminal and vicinal coupling. However, without experimental data, precise chemical shifts and coupling constants cannot be reported.

¹³C NMR for Carbon Skeleton Elucidation

Published experimental ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) data for (1,2,3-Tribromopropyl)benzene is currently unavailable. A predicted spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The six carbons of the benzene ring would resonate in the aromatic region (approximately 125-140 ppm), with the ipso-carbon (the carbon attached to the propyl group) showing a different chemical shift from the ortho, meta, and para carbons. The three carbons of the propyl chain, being directly bonded to electronegative bromine atoms, would be significantly deshielded and appear further downfield compared to a simple propyl group.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

No research articles detailing the use of advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) for the structural elucidation of (1,2,3-Tribromopropyl)benzene have been identified. These techniques would be essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule, especially the complex spin system of the propyl chain.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

The National Institute of Standards and Technology (NIST) has published a gas-phase Infrared (IR) spectrum for (1,2,3-Tribromopropyl)benzene. nist.gov The spectrum displays characteristic absorption bands that can be assigned to the vibrations of its specific functional groups.

Key vibrational modes observed in the IR spectrum include C-H stretching from the aromatic ring, which typically appears above 3000 cm⁻¹. The spectrum also shows absorptions corresponding to C-C stretching within the benzene ring in the 1450-1600 cm⁻¹ region. The prominent C-Br stretching vibrations are expected at lower wavenumbers, typically in the fingerprint region below 800 cm⁻¹. The specific peak positions provide evidence for the presence of both the phenyl group and the brominated alkyl chain.

Table 1: Prominent IR Absorption Bands for (1,2,3-Tribromopropyl)benzene (Note: This interactive table is based on generalized regions for the functional groups present, as detailed peak-by-peak assignment from the raw NIST data requires specialized analysis.)

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 3000 | C-H Stretch | Alkyl Chain |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 690 - 900 | C-H Bend (out-of-plane) | Aromatic Ring |

| 500 - 800 | C-Br Stretch | Alkyl Halide |

Raman Spectroscopy

There is no available experimental Raman spectroscopy data for (1,2,3-Tribromopropyl)benzene in the reviewed literature. Raman spectroscopy would serve as a valuable complementary technique to IR spectroscopy. It would be particularly useful for identifying the symmetric vibrations of the benzene ring, which are often weak in the IR spectrum. The C-Br stretches would also be Raman active, providing further confirmation of the structure.

X-ray Crystallography for Solid-State Structure (if applicable to derivatives)

No X-ray crystallographic data for (1,2,3-Tribromopropyl)benzene or its simple derivatives is available. To perform this analysis, the compound must first be obtained in a crystalline form suitable for single-crystal X-ray diffraction. If such a crystal were analyzed, the technique would provide definitive information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions. Without an experimental crystal structure, these details remain undetermined.

Theoretical and Computational Chemistry of 1,2,3 Tribromopropyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model the geometric and electronic structure of molecules with a high degree of accuracy. For (1,2,3-Tribromopropyl)benzene, these methods can predict bond lengths, bond angles, dihedral angles, and the overall three-dimensional arrangement of the atoms.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used for its favorable balance between accuracy and computational cost. A DFT study of (1,2,3-Tribromopropyl)benzene, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), would begin with a geometry optimization to find the lowest energy structure.

The optimization would reveal the precise bond lengths and angles. For the benzene (B151609) ring, the C-C bond lengths are expected to be approximately 1.39 Å, and the C-H bond lengths around 1.08 Å. The C-C single bonds in the propyl chain would be in the range of 1.53-1.54 Å. The C-Br bonds are of particular interest and are expected to be around 1.95-1.97 Å. The bond angles within the benzene ring would be close to the ideal 120° of a sp² hybridized carbon, while the angles around the sp³ hybridized carbons of the propyl chain would be approximately 109.5°, though steric hindrance from the bulky bromine atoms and the phenyl group would cause some distortions.

Table 1: Predicted Geometrical Parameters for (1,2,3-Tribromopropyl)benzene from DFT Calculations (Note: These are estimated values based on general chemical knowledge and DFT studies of similar molecules, in the absence of a direct published study on this specific compound.)

| Parameter | Predicted Value |

| C-C (aromatic) | ~1.39 Å |

| C-H (aromatic) | ~1.08 Å |

| C-C (propyl chain) | ~1.53-1.54 Å |

| C-H (propyl chain) | ~1.09 Å |

| C-Br | ~1.95-1.97 Å |

| C-C-C (aromatic) | ~120° |

| C-C-C (propyl chain) | ~109.5° (with distortions) |

| C-C-Br | ~109.5° (with distortions) |

The tribromopropyl chain attached to the benzene ring has several rotatable single bonds, leading to a number of possible conformations. The relative stability of these conformers is determined by a combination of steric and electronic effects. A detailed conformational analysis would involve systematically rotating the dihedral angles of the C-C bonds in the propyl chain and calculating the energy of each resulting conformation.

Drawing analogy from studies on 1,2,3-tribromopropane, it is expected that the most stable conformers will seek to minimize the steric repulsion between the large bromine atoms and the phenyl group. Gauche interactions between adjacent bromine atoms, and between bromine atoms and the phenyl group, would be energetically unfavorable. Therefore, conformers where the bromine atoms are in anti-periplanar or anti-clinal arrangements relative to each other and to the phenyl group are likely to be the most stable. For instance, a conformation where the C1-C2 and C2-C3 bonds have a staggered arrangement, with the bulky bromine atoms and the phenyl group occupying positions that minimize 1,3-diaxial-like interactions, would be favored.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry is invaluable for studying the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and intermediates. The formation of (1,2,3-Tribromopropyl)benzene most likely proceeds from the bromination of allylbenzene (B44316).

The reaction of allylbenzene with bromine (Br₂) is expected to proceed via an electrophilic addition mechanism. The initial step would involve the attack of the double bond on a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is a three-membered ring containing two carbon atoms and a positively charged bromine atom. The formation of this bromonium ion would proceed through a transition state that can be located and characterized using computational methods.

The subsequent step would involve the attack of a bromide ion (Br⁻) on one of the carbons of the bromonium ion, opening the ring to form a vicinal dibromide (1,2-dibromo-3-phenylpropane). The formation of (1,2,3-Tribromopropyl)benzene would then require a subsequent bromination step, likely a radical substitution at the benzylic position, or further addition if an unsaturated precursor is used. However, for the formation of the 1,2,3-tribromo isomer specifically, the starting material would likely be a molecule that already contains a double bond in the appropriate position for the final bromine addition.

A transition state analysis for the ring-opening of the bromonium ion would reveal the energy barrier for this step and provide insights into the stereochemistry of the product.

Computational methods can predict the regioselectivity and stereoselectivity of the bromination reaction. In the opening of the cyclic bromonium ion by a bromide ion, the attack can occur at either of the two carbon atoms of the ring. The regioselectivity will be determined by the relative stability of the transition states leading to the two possible products. Electronic effects (such as the partial positive charge on the carbon atoms) and steric effects will play a crucial role. For the bromonium ion formed from allylbenzene, the attack of the bromide ion is more likely to occur at the carbon atom further from the phenyl group to avoid steric hindrance.

The stereoselectivity of the reaction is typically anti, meaning the two bromine atoms add to opposite faces of the original double bond. This is a consequence of the Sₙ2-like backside attack of the bromide ion on the bromonium ion intermediate. Computational modeling of the transition states for syn and anti addition would confirm that the anti-addition pathway has a lower activation energy.

For the formation of the specific diastereomers of (1,2,3-Tribromopropyl)benzene, the stereochemistry of the starting material and the facial selectivity of the bromine addition would need to be considered.

Electronic Structure and Reactivity Descriptors

The electronic structure of (1,2,3-Tribromopropyl)benzene determines its reactivity. DFT calculations can provide a wealth of information about the electronic properties of the molecule through various reactivity descriptors. These descriptors are derived from the principles of conceptual DFT.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Other important reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule. It can be approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule. It can be approximated as A ≈ -E(LUMO).

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2.

Electrophilicity Index (ω): A measure of the molecule's overall electrophilic nature. It is calculated as ω = χ² / (2η).

A molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For (1,2,3-Tribromopropyl)benzene, the MEP would likely show a region of negative potential (red/yellow) associated with the electron-rich pi system of the benzene ring and the lone pairs of the bromine atoms, and regions of positive potential (blue) around the hydrogen atoms.

Table 2: Conceptual DFT Reactivity Descriptors (Note: The values in this table are illustrative and represent the type of data that would be obtained from a DFT calculation.)

| Descriptor | Definition | Predicted Trend for (1,2,3-Tribromopropyl)benzene |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relatively low due to the electron-withdrawing nature of the bromine atoms. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low, indicating a propensity to accept electrons. |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Moderate, suggesting reasonable kinetic stability. |

| Ionization Potential (I) | I ≈ -E(HOMO) | High, making it a relatively poor electron donor. |

| Electron Affinity (A) | A ≈ -E(LUMO) | Positive, indicating it can accept an electron to form a stable anion. |

| Electronegativity (χ) | χ = (I + A) / 2 | Moderately high. |

| Chemical Hardness (η) | η = (I - A) / 2 | Moderate. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Moderate, suggesting it can act as an electrophile in certain reactions. |

Frontier Molecular Orbital Theory Application

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species. youtube.com

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO is the lowest energy orbital that is empty of electrons and represents the molecule's ability to accept electrons, thus acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org

For (1,2,3-Tribromopropyl)benzene, the presence of the phenyl group and the three bromine atoms on the propyl chain will significantly influence the nature of its frontier orbitals. The aromatic ring generally contributes to the π-system of the HOMO, while the electron-withdrawing nature of the bromine atoms can lower the energy of the LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Data for (1,2,3-Tribromopropyl)benzene

| Parameter | Predicted Value Range | Significance |

| HOMO Energy | -8.5 to -9.5 eV | Indicates the energy of the highest energy electrons available for donation. A higher value (less negative) suggests stronger nucleophilicity. |

| LUMO Energy | -0.5 to -1.5 eV | Represents the energy of the lowest energy orbital available to accept electrons. A lower value suggests stronger electrophilicity. |

| HOMO-LUMO Gap | 8.0 to 9.0 eV | A larger gap implies greater kinetic stability and lower reactivity. |

Note: The values in this table are hypothetical and based on typical values for similar halogenated aromatic compounds. Specific computational calculations would be required for precise data.

The spatial distribution of the HOMO is expected to be largely localized on the benzene ring, reflecting the π-electron system. The LUMO, on the other hand, is likely to have significant contributions from the σ* orbitals of the C-Br bonds in the propyl chain, making these sites susceptible to nucleophilic attack. Understanding the distribution of these frontier orbitals is key to predicting the regioselectivity of its reactions.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a valuable computational tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. The ESP map is color-coded to indicate different regions of electrostatic potential: red typically represents areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For (1,2,3-Tribromopropyl)benzene, the ESP map would reveal distinct regions of varying electrostatic potential.

Benzene Ring: The π-system of the benzene ring is expected to create a region of negative electrostatic potential above and below the plane of the ring, making it a potential site for interaction with electrophiles.

Bromine Atoms: Due to the high electronegativity of bromine, the regions around the bromine atoms will exhibit a complex electrostatic potential. While the bromine atoms themselves are electron-withdrawing, creating a partial positive charge on the adjacent carbon atoms, the lone pairs of electrons on the bromine atoms can also create localized areas of negative potential. This duality can influence how the molecule interacts with other species.

Propyl Chain: The carbon atoms of the propyl chain bonded to the bromine atoms are expected to have a more positive electrostatic potential due to the inductive effect of the halogens, making them potential sites for nucleophilic attack.

Table 2: Predicted Electrostatic Potential Features of (1,2,3-Tribromopropyl)benzene

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| π-face of Benzene Ring | Negative (Red/Yellow) | Susceptible to electrophilic attack. |

| Hydrogen Atoms of Benzene Ring | Slightly Positive (Green/Blue) | Potential for weak hydrogen bonding interactions. |

| Carbon Atoms Bonded to Bromine | Positive (Blue) | Susceptible to nucleophilic attack. |

| Bromine Atoms (Lone Pairs) | Slightly Negative (Yellow/Green) | Can act as weak Lewis bases. |

The ESP map provides a comprehensive visual representation of the charge distribution, complementing the insights gained from FMO theory. Together, these computational approaches offer a powerful framework for understanding and predicting the chemical behavior of (1,2,3-Tribromopropyl)benzene, even in the absence of extensive experimental data.

Advanced Applications of 1,2,3 Tribromopropyl Benzene and Its Derivatives in Materials Science and Industrial Processes

Role as a Chemical Intermediate in Complex Organic Synthesis

(1,2,3-Tribromopropyl)benzene is a halogenated aromatic hydrocarbon with a chemical structure that lends itself to a variety of synthetic applications. Its molecular framework, consisting of a phenyl group attached to a propyl chain bearing three bromine atoms, offers multiple reactive sites. This structure positions it as a potentially valuable intermediate in the synthesis of more complex molecules, including fine chemicals and multifunctional compounds.

Precursor for Advanced Fine Chemicals

While not as commonly cited as other halogenated precursors, the inherent reactivity of (1,2,3-Tribromopropyl)benzene makes it a plausible starting material for the synthesis of specialized organic fine chemicals. Fine chemicals are pure, single substances produced in limited quantities and are valued for their specialized functions, often serving as key components in pharmaceuticals, agrochemicals, and specialty polymers.

The three bromine atoms on the propyl chain are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. This functionalization is a key step in building the complex molecular architectures required for advanced chemical products. For instance, substitution of the bromine atoms with amines, alcohols, or cyanides could yield a diverse range of derivatives. These reactions transform the basic structure of (1,2,3-Tribromopropyl)benzene into more elaborate molecules tailored for specific industrial or biological applications. The synthesis of polysubstituted benzenes often involves a strategic sequence of reactions to introduce different functional groups onto a benzene-based precursor. libretexts.orgnih.gov

Building Block for Multifunctional Molecules

A "building block" in chemical synthesis is a molecule that can be readily incorporated into a larger structure. chemdiv.comsigmaaldrich.com (1,2,3-Tribromopropyl)benzene fits this description due to its distinct reactive zones: the aliphatic propyl chain and the aromatic benzene (B151609) ring. The three bromine atoms act as functional handles that can be selectively replaced to attach other molecular fragments. This capability is crucial for constructing multifunctional molecules, where different parts of the molecule perform distinct functions.

For example, one or two bromine atoms could be replaced with a polymerizable group, while the remaining bromine(s) could be converted into a different functional group, such as a fluorescent tag or a moiety that enhances solubility. This approach allows for the creation of molecules with tailored properties, a cornerstone of modern medicinal chemistry and materials science. nih.govnih.gov The development of such complex molecules often relies on versatile precursors that offer multiple points for modification. digitellinc.comnih.gov

Contributions to Polymer Chemistry and Material Science

The high bromine content of (1,2,3-Tribromopropyl)benzene suggests its primary utility in materials science is related to flame retardancy. Brominated compounds are widely used as flame retardants in a variety of polymers to meet stringent fire safety standards. oceanchemgroup.com

Incorporation into Polymeric Structures

Brominated flame retardants (BFRs) can be integrated into polymers in two principal ways: as additives or as reactive components.

Additive Flame Retardants: In this approach, the BFR is physically blended with the polymer matrix. These additives are not chemically bonded to the polymer chains. While this method is straightforward, there is a potential for the additive to leach out of the material over time.

Reactive Flame Retardants: These BFRs contain a reactive functional group that allows them to be chemically incorporated into the polymer backbone or grafted onto it during polymerization. researchgate.net This covalent bonding prevents leaching, leading to more permanent flame retardancy and minimal impact on the polymer's physical properties.

Given its structure, (1,2,3-Tribromopropyl)benzene could potentially be functionalized to act as a reactive flame retardant, though its use as a simple additive is also conceivable.

Chemical Mechanisms of Flame Retardancy (Bromine Radical Release)

The primary mechanism by which brominated flame retardants operate is by interrupting the combustion cycle in the gas phase. levitex.com Combustion is a self-sustaining chain reaction that relies on high-energy free radicals, such as hydrogen (H•) and hydroxyl (OH•) radicals.

When a polymer containing a brominated flame retardant is exposed to the heat of a fire, the relatively weak carbon-bromine (C-Br) bonds break, a process that typically occurs between 200-300°C. novistachem.com This decomposition releases bromine atoms (Br•) into the gas phase above the burning material. researchgate.netyoutube.com These bromine radicals are highly effective at "quenching" the fire by reacting with the high-energy H• and OH• radicals. youtube.com This reaction forms hydrogen bromide (HBr) and replaces the highly reactive radicals with much less reactive bromine radicals, effectively slowing or stopping the exothermic chain reactions of combustion. levitex.comnovistachem.com The HBr produced can also dilute the flammable gases and reduce the oxygen concentration at the flame front. novistachem.com

| Step | Description | Chemical Representation |

|---|---|---|

| 1. Thermal Decomposition | The brominated flame retardant (R-Br) breaks down under heat to release bromine radicals. | R-Br → R• + Br• |

| 2. Radical Scavenging | Bromine radicals react with highly energetic radicals (H•, OH•) from the combustion process, forming hydrogen bromide (HBr). | Br• + H• → HBr Br• + OH• → HBr + O• |

| 3. Inhibition of Combustion | The formation of HBr and the replacement of highly reactive radicals with less reactive Br• radicals interrupt the fire's chain reaction. | H• + O₂ → OH• + O• (Propagation step inhibited) |

Development of Brominated Polymer Additives

The field of brominated flame retardants is continuously evolving. For decades, small molecules like polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD) were widely used. novistachem.com However, environmental and health concerns associated with some of these smaller, more mobile compounds have driven the development of new alternatives. researchgate.net

Insufficient Information to Generate Article on the Advanced Applications of (1,2,3-Tribromopropyl)benzene

Following a comprehensive series of targeted searches for information pertaining to "(1,2,3-Tribromopropyl)benzene" and its derivatives, it has been determined that there is a significant lack of publicly available scientific literature and research data to construct the requested article. The initial investigations and subsequent, more specific queries did not yield the detailed research findings necessary to elaborate on the advanced applications of this specific compound in materials science and industrial processes as outlined.

The searches confirmed the basic chemical identity of (1,2,3-Tribromopropyl)benzene, including its molecular formula and structure. General principles regarding the synthesis of multi-substituted benzene derivatives and the influence of halogenation, particularly bromination, on the electronic properties of organic materials were also retrieved. This includes the understanding that brominated compounds can serve as precursors in polymerization reactions and that halogen substituents can modulate charge transport and energy band gaps in conjugated polymers.

However, a critical gap remains as no specific studies, scholarly articles, or patents were found that detail the synthesis of multi-substituted benzene systems derived from (1,2,3-Tribromopropyl)benzene or the tailoring of electronic properties in organic electronic devices using this compound or its derivatives. The available information is too broad and does not provide the specific examples or in-depth data required to populate the requested sections on "Development of Substituted Benzene Derivatives for Specific Material Properties," "Synthesis of Multi-Substituted Benzene Systems," and "Tailoring Electronic Properties in Organic Electronic Devices" with a focus on (1,2,3-Tribromopropyl)benzene.

Without concrete research findings, data tables, and detailed discussions directly related to "(1,2,3-Tribromopropyl)benzene," generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible at this time. The absence of specific applications and derivative-focused research in the public domain prevents the creation of content that would meet the user's requirements for a professional and authoritative article on this particular chemical compound.

Future Research Directions and Emerging Trends in 1,2,3 Tribromopropyl Benzene Chemistry

Sustainable Synthesis of Brominated Compounds

The traditional synthesis of brominated compounds, including precursors to molecules like (1,2,3-Tribromopropyl)benzene, often involves hazardous reagents such as molecular bromine (Br₂) and volatile organic solvents. researchgate.netresearchgate.net These methods are associated with significant environmental and safety concerns, including the handling of toxic, corrosive materials and the generation of harmful byproducts. nih.govresearchgate.net Consequently, a primary focus of future research is the development of sustainable and eco-friendly bromination protocols, aligning with the principles of green chemistry. researchgate.net

A significant trend is the replacement of molecular bromine with safer, easier-to-handle alternatives. researchgate.net Research is increasingly focused on:

Solid Bromine Carriers : N-Bromosuccinimide (NBS) is a well-established alternative, but ongoing research seeks to develop even more efficient and selective solid reagents. researchgate.netcambridgescholars.com

In Situ Generation of Bromine : Continuous flow technologies are being developed to generate hazardous reagents like Br₂ or KOBr in situ from safer precursors (e.g., NaOCl and HBr/KBr), immediately consuming them in the subsequent reaction. nih.gov This approach minimizes the risks associated with transportation and storage of toxic chemicals. nih.gov

Oxidative Bromination : These methods use bromide salts (like NaBr or KBr) in combination with a green oxidant to generate the active brominating species. nih.gov Aerobic oxidation (using O₂) is a particularly attractive "green" pathway that has drawn significant interest. nih.govacs.org

Bromide-Bromate Salts : Eco-friendly reagents composed of bromide-bromate salts are gaining attention. cambridgescholars.comchemindigest.com Upon acidification, these salts generate reactive brominating species in situ, and the primary byproduct is benign aqueous sodium chloride. cambridgescholars.comrsc.org

The choice of solvent is another critical aspect of sustainable synthesis. Future work will continue to explore the use of green solvents, such as water and ionic liquids, or solvent-free reaction conditions to reduce the environmental footprint of bromination processes. researchgate.netnih.gov

| Parameter | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Bromine Source | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS), Bromide-Bromate salts, HBr/NaBr with oxidant |

| Key Hazards | Toxic, corrosive, volatile, difficult to handle | Reduced handling hazards, in situ generation minimizes risk |

| Byproducts | Often acidic and hazardous (e.g., HBr) | Benign salts (e.g., NaCl), water |

| Solvents | Often chlorinated hydrocarbons (e.g., CCl₄) | Water, ionic liquids, or solvent-free conditions |

| Atom Economy | Can be low, especially with poor selectivity | Higher, particularly in oxidative and catalytic systems |

Novel Catalytic Systems for Selective Transformations

The precise functionalization of a molecule like (1,2,3-Tribromopropyl)benzene, either during its synthesis or in subsequent reactions, requires high levels of selectivity. Novel catalytic systems are at the forefront of achieving this control, minimizing waste by directing reactions to specific atoms or functional groups.

Future research is heavily invested in transition-metal catalysis for C–H bond functionalization. This strategy allows for the direct conversion of inert C–H bonds into C–Br bonds, offering new synthetic pathways. nih.govbohrium.com Ruthenium-based catalysts, for instance, have been developed for meta-selective C–H bromination of arene substrates, a transformation that is challenging to achieve through classical electrophilic substitution. nih.gov This catalyst-controlled regioselectivity, where the outcome of the reaction (e.g., ortho- vs. meta-substitution) is determined by the choice of catalyst, is a powerful tool for synthesizing complex molecules. nih.gov Palladium-catalyzed reactions are also central to the functionalization of aryl bromides, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgruhr-uni-bochum.de

Beyond regioselectivity, achieving enantioselectivity is a key goal, particularly when creating chiral molecules for pharmaceuticals or advanced materials. Organocatalysis has emerged as a powerful method for enantioselective α-bromination of carbonyl compounds, using small organic molecules as catalysts. acs.org Furthermore, advanced materials like Metal-Organic Frameworks (MOFs) are being explored as highly tunable platforms for heterogeneous catalysis. rsc.org By engineering the pore environments and active sites within MOFs, it may be possible to achieve unprecedented levels of size, shape, and regioselectivity in the transformation of brominated compounds. rsc.org

| Catalyst Type | Example | Transformation | Type of Selectivity |

|---|---|---|---|

| Transition Metal | Ruthenium (e.g., [{Ru(p-cymene)Cl₂}₂]) | C–H Bromination | Regioselective (meta) |

| Transition Metal | Palladium (e.g., Pd(OAc)₂) | Cross-Coupling of Aryl Bromides | Chemoselective |

| Organocatalyst | Jørgensen–Hayashi type catalysts | α-Bromination of Aldehydes | Enantioselective |

| Porous Material | Metal-Organic Frameworks (MOFs) | Various Organic Transformations | Size, Shape, Regioselective |

Exploration of New Chemical Reactivity Modalities

The three bromine atoms on the propyl chain and the phenyl group of (1,2,3-Tribromopropyl)benzene offer multiple sites for chemical modification. Future research will focus on leveraging the unique reactivity of the carbon-bromine (C-Br) bond to build molecular complexity and synthesize novel compounds. The C-Br bond is valued as a versatile "chemical handle" because bromine is a good leaving group, making organobromides excellent precursors for a wide range of transformations. researchgate.netwikipedia.org

Key areas of exploration include:

Cross-Coupling Reactions : The functionalization of the benzene (B151609) ring via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille) will remain a central theme. ruhr-uni-bochum.deethernet.edu.et Research will aim to develop more robust catalysts that can operate under milder conditions and tolerate a wider range of functional groups.

C-H Functionalization of the Arene Ring : Instead of pre-functionalizing the ring, direct C-H activation on the brominated benzene core offers a more atom-economical route to complex biaryl compounds and other derivatives. acs.org

Transformations of the Propyl Chain : The vicinal and geminal bromine atoms on the propyl chain present opportunities for various reactions, including elimination (dehydrobromination) to form alkenes or alkynes, nucleophilic substitution to introduce other functional groups, and reductive coupling. wikipedia.org

Radical Reactions : The C-Br bond can undergo homolytic cleavage to form radicals. byjus.comalfa-chemistry.com Exploring free-radical pathways could lead to new methods for polymerization or the introduction of alkyl chains onto other molecules.

The interplay between the different reactive sites on a polybrominated molecule like (1,2,3-Tribromopropyl)benzene is a complex and rich area for future study. For instance, selective debromination at one position while leaving others intact is a significant challenge that, if solved, would greatly enhance the synthetic utility of such compounds. nih.gov

Advanced Materials Integration and Performance Enhancement

Organobromine compounds have long been crucial components in functional materials, most notably as flame retardants. alfa-chemistry.comicl-group.comwikipedia.org The high bromine content of molecules like (1,2,3-Tribromopropyl)benzene suggests potential utility in this area. At high temperatures, the C-Br bonds break to release bromine radicals, which interrupt the radical chain reactions of combustion, thus slowing the spread of fire. alfa-chemistry.comwikipedia.org Future research in this domain is focused on addressing the environmental persistence and bioaccumulation associated with older generations of brominated flame retardants. nih.gov The trend is toward developing polymeric flame retardants or reactive types that are covalently bound to the material's polymer backbone, reducing their ability to leach into the environment. turi.orgacs.org

Beyond fire safety, bromine's unique electronic and atomic properties are being exploited in a new generation of advanced materials:

Semiconductors and Photovoltaics : The incorporation of bromine into mixed-halide perovskites has a significant impact on the material's phase stability, thermal properties, and electronic bandgap. nih.govacs.org Tailoring the bromine-to-iodine ratio is a key strategy for optimizing the performance and durability of perovskite solar cells. nih.govacs.org

Polymers and Rubbers : Bromine is used to produce bromobutyl rubber, a material with exceptionally low gas permeability that is essential for manufacturing items like inner tubes for tires and pharmaceutical stoppers. icl-group.com

Energy Storage : Bromine-based materials are being actively investigated for use in high-capacity batteries, contributing to the development of efficient energy storage solutions. icl-group.com

Future work will involve the rational design of brominated molecules that can be integrated into material architectures to impart specific, high-performance properties.

Mechanistic Elucidation of Complex Reaction Systems

A deep and predictive understanding of reaction mechanisms is essential for optimizing existing chemical processes and discovering new ones. For a polyfunctional molecule like (1,2,3-Tribromopropyl)benzene, the reaction pathways can be complex, involving competition between different sites and mechanisms. Future research will increasingly rely on a combination of advanced experimental techniques and computational chemistry to unravel these complexities.

Key areas for mechanistic investigation include:

Reaction Intermediates : The direct observation or trapping of key intermediates provides crucial insight into a reaction's pathway. For example, the stereochemical outcome of bromine addition to an alkene (relevant to the propyl chain) is explained by the formation of a cyclic bromonium ion intermediate. masterorganicchemistry.commasterorganicchemistry.com Similarly, electrophilic aromatic bromination proceeds through a positively charged arenium ion intermediate. libretexts.org

Kinetic Analysis : Modern methodologies like Reaction Progress Kinetic Analysis (RPKA) allow researchers to build a comprehensive picture of a catalytic reaction from a minimal number of experiments. nih.gov This can help identify the rate-determining step, catalyst deactivation pathways, and the true role of each component in the reaction mixture. nih.gov

Computational Modeling : Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction mechanisms. ruhr-uni-bochum.debyu.edu They allow chemists to map out potential energy surfaces, calculate the energies of intermediates and transition states, and rationalize experimental observations such as regioselectivity. ruhr-uni-bochum.de For example, DFT can help explain why a particular catalyst favors one reaction pathway over another. byu.edu

By elucidating the detailed mechanisms of bromination, debromination, and C-Br bond functionalization, researchers can move from empirical observation to rational design, creating more efficient, selective, and sustainable chemical processes for the synthesis and transformation of complex brominated molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1,2,3-tribromopropyl)benzene, and how can regioselectivity be controlled?

- Methodological Answer : A robust approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce functional groups, leveraging the reaction's high regioselectivity and quantitative yields under mild conditions . For bromination, sequential radical or electrophilic substitution on the propane backbone may be employed. Control over regioselectivity can be achieved by optimizing reaction temperature, solvent polarity, and catalyst loading (e.g., Cu(I) salts like CuBr) to favor 1,2,3-substitution patterns. Deuterated analogs (e.g., 1,2,3-Trichlorobenzene-d₃) from analytical standards can guide NMR validation .

Q. Which analytical techniques are recommended for characterizing (1,2,3-tribromopropyl)benzene purity and structure?

- Methodological Answer : Use GC-MS with deuterated internal standards (e.g., 1,3,5-Tribromobenzene-d₃) to quantify trace impurities . For structural confirmation, combine ¹H/¹³C NMR (noting distinct aromatic and propyl proton shifts) and X-ray crystallography (if crystalline derivatives are synthesized). Polar solvents like DMSO-d₆ enhance signal resolution for brominated moieties. Cross-reference with PRTR classifications for environmental compliance .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to UV light, elevated temperatures (40–60°C) , and aqueous buffers (pH 3–10) . Monitor degradation via HPLC and compare to stability profiles of structurally similar compounds (e.g., 1,3,5-Trichlorobenzene) . Store at 0–6°C in amber vials to prevent photolytic debromination .

Advanced Research Questions

Q. How can conflicting data on reaction yields or byproduct formation be resolved in the synthesis of (1,2,3-tribromopropyl)benzene?

- Methodological Answer : Contradictions often arise from catalyst purity or solvent moisture levels . Perform control experiments with rigorously dried solvents (e.g., molecular sieves) and compare Cu(I) sources (e.g., CuI vs. CuBr). Use HPLC-MS to identify byproducts (e.g., di-brominated isomers) and adjust stoichiometry or reaction time. Refer to mechanistic studies on CuAAC for kinetic insights .

Q. What strategies optimize the environmental safety profile of (1,2,3-tribromopropyl)benzene in lab-scale applications?

- Methodological Answer : Evaluate biodegradation pathways using OECD 301/302 guidelines and compare to analogs like 2,2′,5-Tribromobiphenyl . For waste management, employ advanced oxidation processes (e.g., UV/H₂O₂) to degrade brominated intermediates. Incorporate PRTR hazard codes (e.g., 1-290 for halogenated organics) into risk assessments .

Q. How can computational modeling predict the compound’s reactivity in polymer or material science applications?

- Methodological Answer : Use DFT calculations to model electronic effects of bromine substituents on polymerization kinetics. Compare to experimental data from CuAAC-derived triazole polymers, which exhibit high thermal stability and low polarity . For flame-retardant applications, simulate interactions with polymer matrices (e.g., polystyrene) using molecular dynamics.

Methodological Best Practices

Q. What safety protocols are critical for handling (1,2,3-tribromopropyl)benzene in laboratory settings?

- Methodological Answer : Use nitrile gloves (tested to EN 374 standards) and fume hoods with ≥0.5 m/s airflow . Avoid skin contact due to potential halogenated compound toxicity. For spills, neutralize with activated carbon and dispose via licensed hazardous waste channels. Document handling per OSHA HCS guidelines .

Q. How can isotopic labeling (e.g., deuterated analogs) enhance mechanistic studies of this compound?

- Methodological Answer : Synthesize deuterated derivatives (e.g., C₆D₃Br₃) to track metabolic or environmental degradation via isotope ratio mass spectrometry (IRMS) . Use these standards to validate GC-MS quantification limits (e.g., 50 μg/mL detection thresholds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products